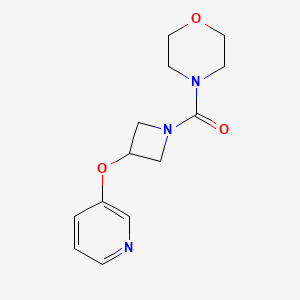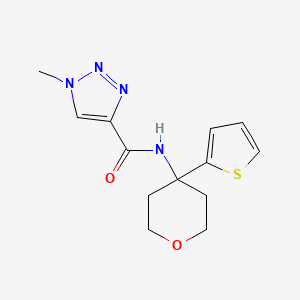
1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
The compound is involved in the synthesis of various heterocycles. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives including pyrazoles and triazines (Mohareb et al., 2004). Similarly, Abdelriheem et al. (2017) reported the synthesis of 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety, further showcasing the compound's role in generating a variety of heterocyclic structures (Abdelriheem et al., 2017).
Pharmaceutical Research
The compound has applications in pharmaceutical research. For instance, Norris and Leeman (2008) explored the palladium-catalyzed carbon−sulfur bond formation for the synthesis of a former antiasthma drug candidate, indicating its potential in drug development (Norris & Leeman, 2008). Amaroju et al. (2017) synthesized various derivatives using click chemistry and evaluated them for antitubercular activity, highlighting its significance in medicinal chemistry (Amaroju et al., 2017).
Material Science
In material science, the compound's derivatives can serve as intermediates for developing new materials. For example, Ito et al. (1983) reported the synthesis of 1-methyl-1H-1,2,4-triazoles and pyrazoles, which could have implications in material science applications (Ito et al., 1983).
Enzyme Inhibition Studies
The compound and its derivatives are used in enzyme inhibition studies. For instance, Hu et al. (2011) described the synthesis of tetrazolyl pyrazole amides with potential bacteriocidal and antimicrobial activities (Hu et al., 2011). Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives for their potential use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antimicrobial and Anticancer Research
This compound has been explored for its potential in antimicrobial and anticancer research. Khanage et al. (2011) developed 1,2,4-triazole derivatives with pyrazole and tetrazole rings, showing promise in both anticancer and antibacterial properties (Khanage et al., 2011).
Propiedades
IUPAC Name |
1-methyl-N-(4-thiophen-2-yloxan-4-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-9-10(15-16-17)12(18)14-13(4-6-19-7-5-13)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBKQEUDCKQUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

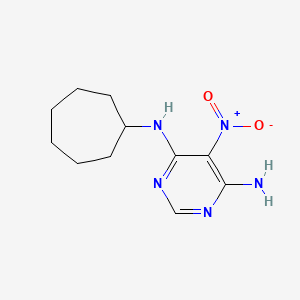
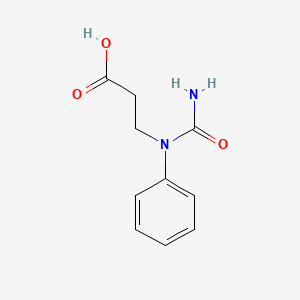
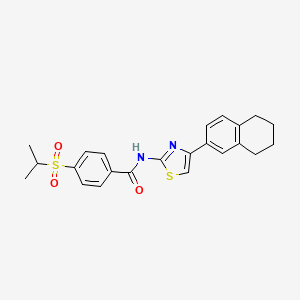

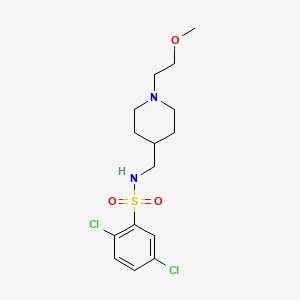
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)
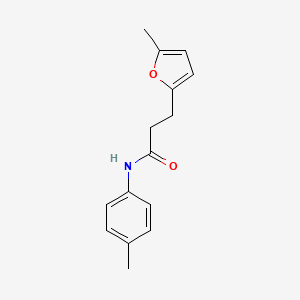
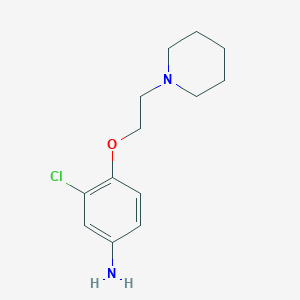

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2743741.png)


